molecular formula C7H11N3 B054646 2-Isopropylpyrimidin-4-amine CAS No. 114362-19-5

2-Isopropylpyrimidin-4-amine

Cat. No.: B054646
CAS No.: 114362-19-5
M. Wt: 137.18 g/mol
InChI Key: AREOKSGFWPUZLH-UHFFFAOYSA-N
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Description

2-Isopropylpyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C7H11N3 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Scientific Research Applications

2-Isopropylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Safety and Hazards

2-Isopropylpyrimidin-4-amine is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), serious eye damage/eye irritation (category 2A), and specific target organ toxicity (single exposure; respiratory tract irritation, category 3) . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylpyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of isopropylamine with a pyrimidine derivative under controlled conditions. The reaction often requires a catalyst and may be conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The amine group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution can produce various substituted pyrimidines.

Comparison with Similar Compounds

    2-Aminopyrimidine: Similar in structure but lacks the isopropyl group.

    4-Aminopyrimidine: Another derivative with different substitution patterns.

    2,4-Diaminopyrimidine: Contains two amino groups, offering different reactivity.

Uniqueness: 2-Isopropylpyrimidin-4-amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can make it more suitable for specific applications compared to its analogs.

Properties

IUPAC Name

2-propan-2-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5(2)7-9-4-3-6(8)10-7/h3-5H,1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREOKSGFWPUZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50552584
Record name 2-(Propan-2-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50552584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114362-19-5
Record name 2-(Propan-2-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50552584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was made in analogy to example 2, step A] from cyclopropylcarbamidine hydrochloride (3 g) and 3-ethoxyacrylonitrile (2.5 mL) to give 2-isopropyl-pyrimidin-4-ylamine (1.36 g) as a light yellow foam. MS (ESI): 138.1 (MH+).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two

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